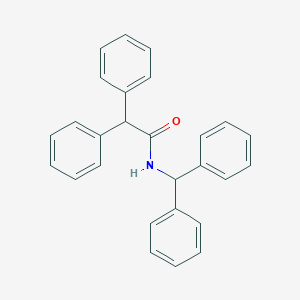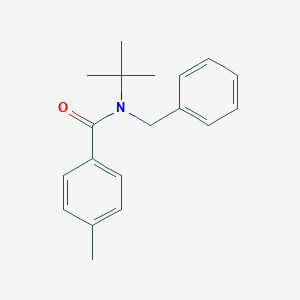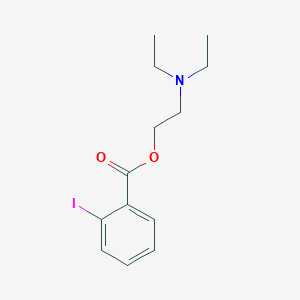![molecular formula C24H19N3O2S B295264 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B295264.png)
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one, also known as DIQO, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DIQO belongs to the quinazolinone family and has been synthesized through various methods.
Mécanisme D'action
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase I and II, and cyclin-dependent kinases. It also inhibits the growth of various bacterial strains and reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also reduces the production of reactive oxygen species and inhibits the growth of biofilms formed by bacteria. 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been found to have potent anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research. However, 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one also has limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one. Further studies are needed to determine its efficacy in vivo and to identify potential side effects. Research is also needed to optimize its synthesis and improve its solubility and bioavailability. 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be modified to enhance its activity and selectivity towards specific targets. Additionally, 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Méthodes De Synthèse
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be synthesized through a multi-step process that involves the reaction of 2-(2-oxoethyl)thioaniline with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with 2-amino-3-phenylquinazolin-4(3H)-one to produce 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one.
Applications De Recherche Scientifique
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one has been found to have potential therapeutic applications in various fields of science. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C24H19N3O2S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2S/c28-22(26-15-14-17-8-4-7-13-21(17)26)16-30-24-25-20-12-6-5-11-19(20)23(29)27(24)18-9-2-1-3-10-18/h1-13H,14-16H2 |
Clé InChI |
YUNRRGHLSPEFBW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)



![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)